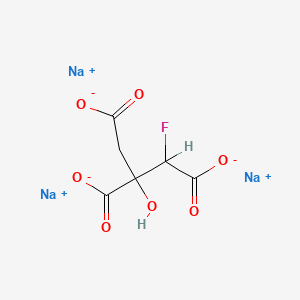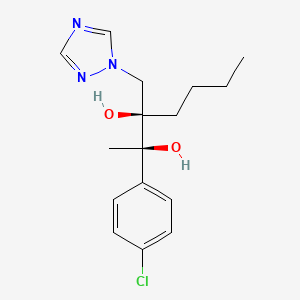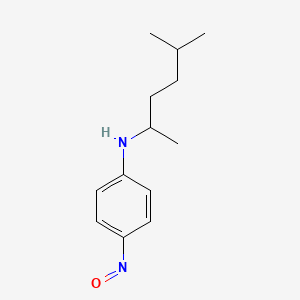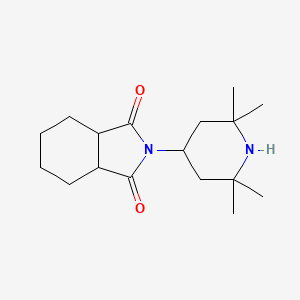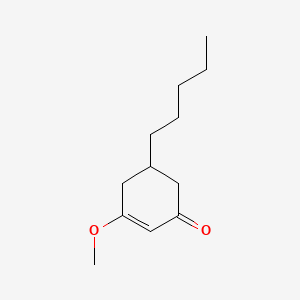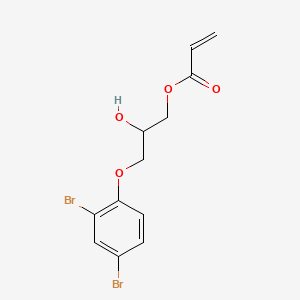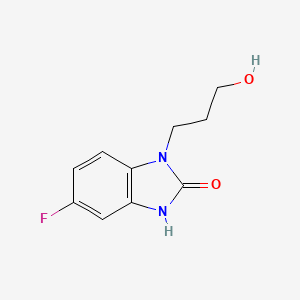
5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one is a synthetic organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a fluorine atom at the 5-position, a hydroxypropyl group at the 1-position, and a benzimidazol-2-one core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and 3-chloropropanol.
Reduction: The nitro group of 5-fluoro-2-nitroaniline is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Cyclization: The resulting 5-fluoro-2-aminobenzene is then subjected to cyclization with 3-chloropropanol under basic conditions (e.g., sodium hydroxide) to form the benzimidazole ring.
Hydrolysis: The final step involves hydrolysis of the intermediate product to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the fluorine atom, resulting in a non-fluorinated benzimidazole derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation: 5-Fluoro-1,3-dihydro-1-(3-oxopropyl)-2H-benzimidazol-2-one.
Reduction: 1-(3-Hydroxypropyl)-1,3-dihydro-2H-benzimidazol-2-one.
Substitution: 5-Amino-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one.
Aplicaciones Científicas De Investigación
5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxypropyl group may also contribute to the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one: Lacks the hydroxypropyl group, resulting in different chemical properties and biological activities.
1,3-Dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one: Lacks the fluorine atom, leading to reduced binding affinity to certain molecular targets.
5-Chloro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one: Substitution of fluorine with chlorine alters the compound’s reactivity and biological effects.
Uniqueness
5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one is unique due to the presence of both the fluorine atom and the hydroxypropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
83846-79-1 |
|---|---|
Fórmula molecular |
C10H11FN2O2 |
Peso molecular |
210.20 g/mol |
Nombre IUPAC |
6-fluoro-3-(3-hydroxypropyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H11FN2O2/c11-7-2-3-9-8(6-7)12-10(15)13(9)4-1-5-14/h2-3,6,14H,1,4-5H2,(H,12,15) |
Clave InChI |
IVGODYPSWUHEOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)NC(=O)N2CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



